
3-Methyl-1-trihexylsilyloxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-trihexylsilyloxybenzene is an organic compound with the molecular formula C25H46OSi It is a derivative of benzene, where a methyl group and a trihexylsilyloxy group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-trihexylsilyloxybenzene typically involves the reaction of 3-methylphenol with trihexylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of a silyl ether linkage between the phenol and the silane. The general reaction can be represented as follows:
3-Methylphenol+TrihexylchlorosilanePyridinethis compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-trihexylsilyloxybenzene can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The silyl ether linkage can be reduced under specific conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: 3-Methylbenzoic acid.
Reduction: 3-Methylphenol and hexylsilane derivatives.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-Methyl-1-trihexylsilyloxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-trihexylsilyloxybenzene involves its interaction with various molecular targets. The silyl ether linkage can undergo hydrolysis, releasing the active phenol derivative. This compound can interact with enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methylphenol: A simpler derivative of benzene with a methyl group and a hydroxyl group.
Trihexylsilyloxybenzene: A compound with a similar silyl ether linkage but without the methyl group.
Uniqueness
3-Methyl-1-trihexylsilyloxybenzene is unique due to the combination of a methyl group and a trihexylsilyloxy group on the benzene ring. This structural feature imparts specific chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
59646-14-9 |
|---|---|
Molecular Formula |
C25H46OSi |
Molecular Weight |
390.7 g/mol |
IUPAC Name |
trihexyl-(3-methylphenoxy)silane |
InChI |
InChI=1S/C25H46OSi/c1-5-8-11-14-20-27(21-15-12-9-6-2,22-16-13-10-7-3)26-25-19-17-18-24(4)23-25/h17-19,23H,5-16,20-22H2,1-4H3 |
InChI Key |
PCPKSCZYUYCGQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si](CCCCCC)(CCCCCC)OC1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601770.png)


![Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane](/img/structure/B14601777.png)
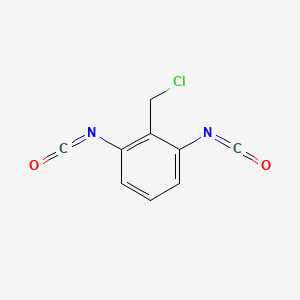

![2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14601783.png)
![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14601788.png)
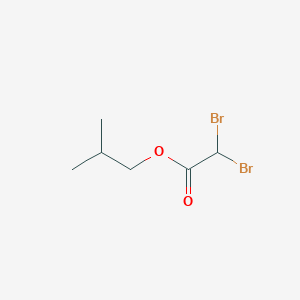
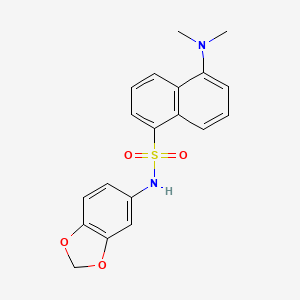
![1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole](/img/structure/B14601806.png)
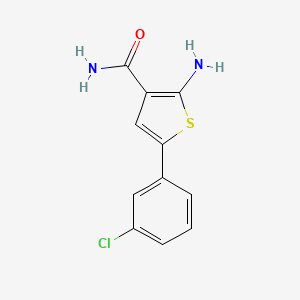
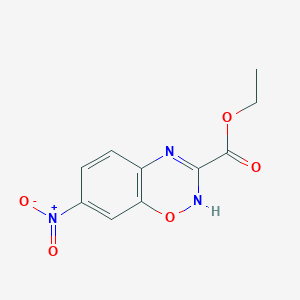
![3-[(2,2-Diethoxyethyl)amino]-3-(methylsulfanyl)-1-phenylprop-2-EN-1-one](/img/structure/B14601823.png)
